Orobol

Übersicht

Beschreibung

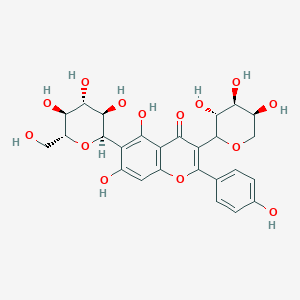

Orobol is one of several known isoflavones . It can be isolated from Aspergillus niger or Streptomyces neyagawaensis . It is a potent inhibitor of Phosphoinositide 3-kinase .

Synthesis Analysis

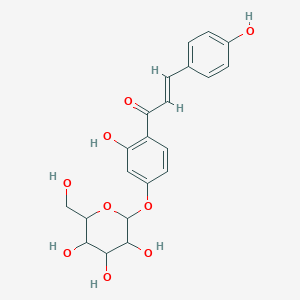

Orobol can be produced due to bioconversion of a soybean frequented isoflavone, genistein (4′,5,7-Trihydroxyisoflavone) by an active, stable, reusable genetically immobilized enzyme, the recombinant Bacillus subtilis spore displayed tyrosinase . The results revealed that 1 mM orobol was produced from 3′-hydroxylation of 1 mM genistein by spore displayed tyrosinase at 37°C during 90 min incubation .

Molecular Structure Analysis

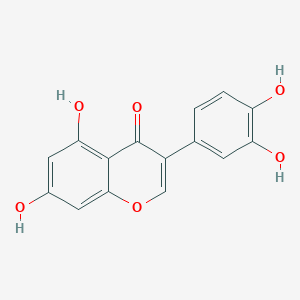

Orobol has a chemical formula of C15H10O6 . It contains total 33 bond(s); 23 non-H bond(s), 14 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), 4 aromatic hydroxyl(s) and 1 ether(s) (aromatic) .

Chemical Reactions Analysis

Orobol is a natural product that inhibits the enzyme dopamine β-hydroxylase, which is involved in the conversion of dopamine to norepinephrine . It has been shown to inhibit viral replication and cancer cell viability .

Physical And Chemical Properties Analysis

Orobol has a molar mass of 286.23 g/mol . It has a density of 1.7±0.1 g/cm3, a boiling point of 616.1±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

Dermatology and Skin Health

Orobol has been reported to have an anti-skin-aging effect . Due to its low solubility in water and physicochemical instability, formulating Orobol for delivery into the dermal layer can be challenging. However, lipid nanoparticles have been explored to enhance its delivery .

Anti-Inflammatory Applications

Topical application of Orobol has shown to attenuate symptoms and transepidermal water loss in dermatitis, increasing skin hydration and alleviating eosinophil and mast cell infiltration into the skin .

Enzyme Biotransformation

Orobol can be produced through enzyme biotransformation, particularly from Genistein. This process is significant as Orobol exists in very minute amounts in nature and can arise during the fermentation of soybeans or metabolism in the body .

Pharmacological Activities

It possesses various pharmacological activities, including effects against skin aging, which is significant for developing therapeutic agents .

Organic Synthesis

Bacterial tyrosinases have been found to possess biochemical characteristics that make them suitable for organic synthesis applications, where Orobol could potentially play a role .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-4-12(19)14-13(5-8)21-6-9(15(14)20)7-1-2-10(17)11(18)3-7/h1-6,16-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYHCQBYQJQBSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197380 | |

| Record name | Orobol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Orobol | |

CAS RN |

480-23-9 | |

| Record name | Orobol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orobol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orobol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OROBOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU8UZM1T51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

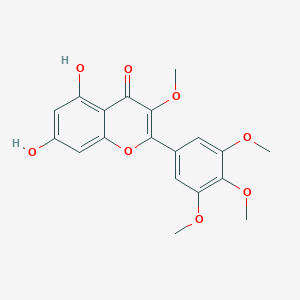

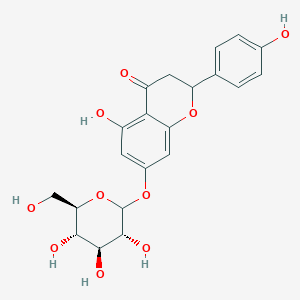

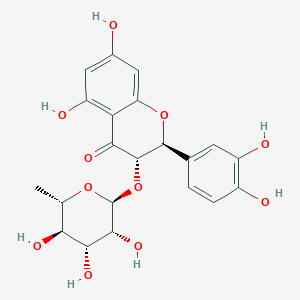

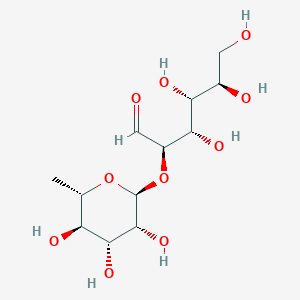

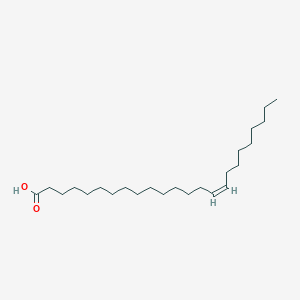

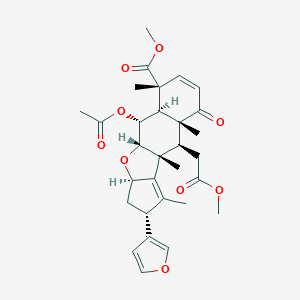

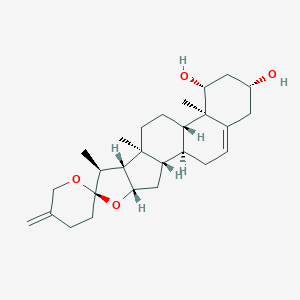

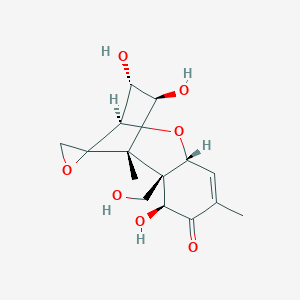

Feasible Synthetic Routes

Q & A

Q1: What are the known targets of orobol?

A1: Orobol has been shown to interact with multiple targets, including:

- Phosphatidylinositol 4-kinase (PI4K): Orobol acts as a potent inhibitor of PI4K. [] This inhibition is thought to contribute to its anticancer activity. [, ]

- Tubulin: Orobol can modulate tubulin polymerization and isotype expression, particularly suppressing beta 4a-tubulin. []

- Inflammatory mediators: Orobol exhibits anti-inflammatory effects by downregulating the production of pro-inflammatory cytokines such as IL-1α, IL-6, IL-4, IL-13, TNF-α, and IFN-γ. [, , ]

- Enzymes involved in oxidative stress: Orobol displays antioxidant activity by scavenging free radicals [, ] and affecting the activity of enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST). []

- Viral proteins: Orobol has demonstrated antiviral activity against Vesicular Stomatitis Virus by inhibiting viral nucleic acid synthesis and G protein glycosylation. []

Q2: How does orobol's inhibition of PI4K affect cancer cells?

A2: Inhibition of PI4K by orobol has been linked to enhanced sensitivity of ovarian cancer cells to the chemotherapeutic agent cisplatin. [, ] This suggests a potential role for orobol in overcoming drug resistance in cancer treatment.

Q3: What is the significance of orobol's interaction with tubulin?

A3: Orobol's influence on tubulin isotype expression and microtubule formation contributes to its ability to sensitize ovarian cancer cells to paclitaxel, another chemotherapeutic drug. [] By altering microtubule dynamics, orobol may enhance the efficacy of these anti-cancer agents.

Q4: What is the molecular formula and weight of orobol?

A4: Orobol has the molecular formula C15H10O6 and a molecular weight of 286.24 g/mol.

Q5: Is there spectroscopic data available for orobol?

A5: Yes, spectroscopic data including UV, IR, MS, and 1H NMR have been used to characterize and identify orobol in various studies. [, , , , , ]

Q6: Have there been computational studies on orobol?

A6: Yes, molecular docking studies have been performed with orobol to investigate its interactions with target proteins. These studies provide insights into potential binding mechanisms and aid in understanding its biological activity. [, ]

Q7: How does the structure of orobol relate to its activity?

A7: The number and position of hydroxyl groups on the isoflavone scaffold significantly influence orobol's biological activity. [, ] For example, the presence of a hydroxyl group at the 3' position contributes to its antioxidant and anti-angiogenic properties. []

Q8: What strategies can be used to enhance orobol's delivery to target tissues?

A8: Formulation into lipid nanoparticles, such as SLNs and NLCs, has shown promise for improving orobol's solubility, stability, and topical delivery to the skin. [, ] Further research is needed to explore targeted delivery strategies for other applications.

Q9: What in vitro models have been used to study orobol's effects?

A9: Orobol has been investigated in various cell lines, including human ovarian carcinoma cells (2008, 2008/C13*5.25), [, ] human keratinocytes (HaCaT), [, ] human colon cancer cells (HT-29), [] murine microglial cells (BV-2), [] and human mammary epithelial cells (MCF-10A). [] These studies have revealed its anti-inflammatory, anti-cancer, and neuroprotective properties.

Q10: Has orobol's efficacy been demonstrated in animal models?

A10: Yes, studies using NC/Nga mice, a model for atopic dermatitis, have shown that topical application of orobol can alleviate skin lesions, inflammation, and transepidermal water loss. [] Further research in other animal models is necessary to explore its therapeutic potential for various diseases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.